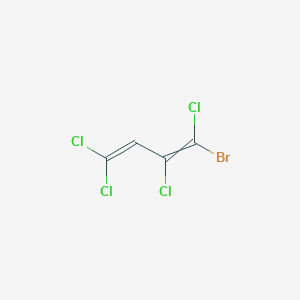
1-Bromo-1,2,4,4-tetrachlorobuta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1,2,4,4-tetrachlorobuta-1,3-diene is a halogenated diene compound characterized by the presence of bromine and chlorine atoms attached to a butadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-1,2,4,4-tetrachlorobuta-1,3-diene can be synthesized through the dehydrobromination of 1,4-dibromo-2-chlorobut-2-ene, which is a product of chloroprene bromination . The reaction involves the elimination of hydrogen bromide (HBr) in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) .
Industrial Production Methods: The industrial production of this compound typically involves large-scale dehydrobromination processes, utilizing phase-transfer catalysts to enhance the reaction efficiency and yield . These methods are designed to be cost-effective and scalable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-1,2,4,4-tetrachlorobuta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions with halogens and hydrogen halides, leading to the formation of 1,2- and 1,4-addition products.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as bromine (Br2) or hydrogen bromide (HBr) are commonly used under controlled temperature conditions to favor either kinetic or thermodynamic products.
Substitution Reactions: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions, often in the presence of a suitable solvent.
Major Products Formed:
Aplicaciones Científicas De Investigación
1-Bromo-1,2,4,4-tetrachlorobuta-1,3-diene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bromo-1,2,4,4-tetrachlorobuta-1,3-diene involves its interaction with electrophiles and nucleophiles. The compound’s conjugated diene structure allows for resonance stabilization of intermediates, facilitating various addition and substitution reactions . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
1,2,3,4-Tetrachlorobuta-1,3-diene: Lacks the bromine atom but shares similar reactivity patterns.
1-Bromo-2,3,4,4-tetrachlorobuta-1,3-diene: Similar structure with a different position of the bromine atom.
Uniqueness: 1-Bromo-1,2,4,4-tetrachlorobuta-1,3-diene is unique due to the specific arrangement of bromine and chlorine atoms, which influences its reactivity and the types of products formed in chemical reactions . This makes it a valuable compound for studying the effects of halogen substitution on diene reactivity .
Propiedades
Número CAS |
70805-70-8 |
|---|---|
Fórmula molecular |
C4HBrCl4 |
Peso molecular |
270.8 g/mol |
Nombre IUPAC |
1-bromo-1,2,4,4-tetrachlorobuta-1,3-diene |
InChI |
InChI=1S/C4HBrCl4/c5-4(9)2(6)1-3(7)8/h1H |
Clave InChI |
PUIVWDYMQNWCRR-UHFFFAOYSA-N |
SMILES canónico |
C(=C(Cl)Cl)C(=C(Cl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B14457113.png)

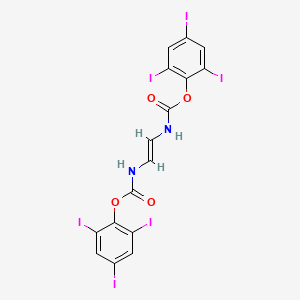
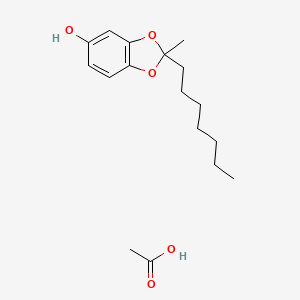
![2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide](/img/structure/B14457154.png)
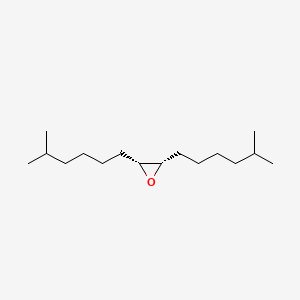
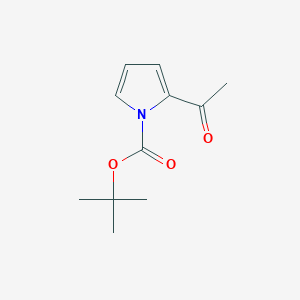
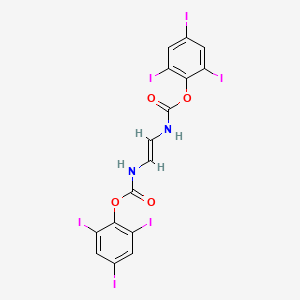

![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
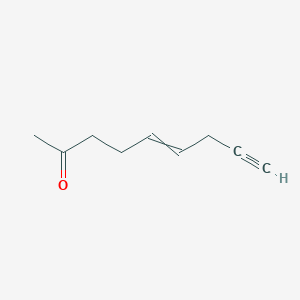
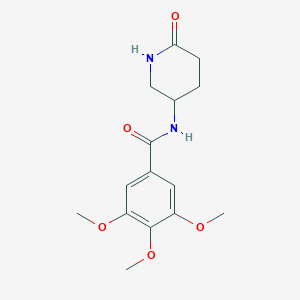
![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)
